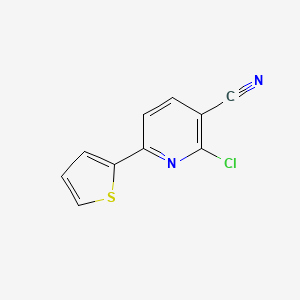

2-Chloro-6-thiophen-2-yl-nicotinonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S/c11-10-7(6-12)3-4-8(13-10)9-2-1-5-14-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMPDGSMFGKCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities of 2 Chloro 6 Thiophen 2 Yl Nicotinonitrile and Its Analogues

Evaluation of Antimicrobial Potentials

The antimicrobial efficacy of 2-Chloro-6-thiophen-2-yl-nicotinonitrile and its analogues has been a subject of scientific inquiry, with studies exploring their activity against various bacterial and fungal strains, as well as their mechanism of action through enzyme inhibition.

In Vitro Antibacterial Activity Assessments

The antibacterial potential of various thiophene-containing compounds has been investigated. For instance, a series of thiazole (B1198619), thiophene (B33073), and pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety were synthesized and screened for their antibacterial properties. nih.gov One particular thiophene derivative demonstrated notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.125 microg/mL, which is comparable to the antibiotic chloroamphenicol. nih.gov However, its activity against Streptococcus pyogenes was 50% lower than that of chloroamphenicol. nih.gov

In another study, newly synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings showed promising antibacterial activity, comparable to streptomycin (B1217042) and fusidic acid. nih.gov Similarly, a series of heterocyclic chalcone (B49325) analogues, including thiophene-2-yl-chalcones, were evaluated for their antibacterial effects. mdpi.com One thiophene derivative in this series exhibited strong activity against tested S. aureus strains. mdpi.com Furthermore, the antibacterial activity of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile (B52724) has been evaluated against pathogenic bacterial isolates, showing a dose-dependent growth inhibitory effect. researchgate.net

Conversely, some studies on related compounds have shown limited antibacterial success. For example, an evaluation of new 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives and their furo[2,3-b]pyridine (B1315467) counterparts found that most of the compounds were not susceptible to any of the tested bacteria. researchgate.net Only two compounds in that study showed weak antibacterial activity with an inhibition zone of 10 mm. researchgate.net

In Vitro Antifungal Activity Assessments

The antifungal properties of thiophene-containing compounds have been explored in several studies. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and found to be significant lead compounds for developing new agents to control oomycete diseases. mdpi.com One compound, in particular, showed excellent efficacy in field trials against cucumber downy mildew (CDM). mdpi.com

Similarly, the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings resulted in compounds with good antifungal activities, comparable to the reference drug fusidic acid. nih.gov Another study focused on 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives, which demonstrated fungicidal activity against various clinical isolates of Candida and Cryptococcus. researchgate.net The results suggested that these thiophene derivatives are interesting candidates for the development of new antifungal drugs. researchgate.net

In contrast, an investigation into new 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives and their furo[2,3-b]pyridines showed no significant antifungal activity for most of the tested compounds. researchgate.net However, two specific compounds from this series did exhibit weak antifungal activity. researchgate.net Another study on thiazole, thiophene, and pyrazole derivatives containing a benzothiazole moiety identified a thiazole and a pyrazolo[1,5-a]pyrimidine (B1248293) as having the most potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum. nih.gov

Enzyme Inhibition Studies: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer therapies. nih.gov Inhibition of DHFR disrupts the synthesis of essential DNA precursors, leading to "thymineless death" in rapidly proliferating cells. nih.gov

Research into pyrimidine-based inhibitors has shown their potential to target bacterial DHFR. For instance, (±)-6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated for their inhibitory activity against DHFR from Bacillus anthracis and Staphylococcus aureus. nih.gov While these compounds showed some activity, it was attenuated compared to structures without substitution at the C6 position of the diaminopyrimidine moiety. nih.gov

In the context of antifolates, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov This dual-targeting approach is a strategy employed by clinically used drugs like pemetrexed. nih.gov

Antineoplastic Activity Profiling

The potential of this compound and its analogues as anticancer agents has been extensively investigated through their cytotoxic effects on various human cancer cell lines and their ability to inhibit key enzymes involved in cell cycle regulation.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2, A549, NCIH 460, RKOP 27)

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines, revealing promising and sometimes selective anticancer activity.

HCT-116 (Colon Carcinoma): Several studies have highlighted the potent activity of related compounds against the HCT-116 cell line. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives showed potent anticancer activity against HCT-116 cells, with IC50 values as low as 7.1 µM. nih.gov Similarly, some pyrimidine (B1678525) derivatives demonstrated strong inhibition of HCT-116 cells, with one compound being more active than the standard drug doxorubicin. ekb.eg Furthermore, newly synthesized pyridinethione and thienopyridine derivatives have also shown interesting antitumor activity against HCT-116 cells. nih.gov

MCF-7 (Breast Adenocarcinoma): The MCF-7 cell line has also been a target for these compounds. New 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives and their furo[2,3-b]pyridine counterparts were found to decrease cell viability in a dose-dependent manner, with some compounds exhibiting IC50 values ranging from 23.3 to 41.2 μM. researchgate.net Other synthetic compounds have also shown selective cytotoxic activities against MCF-7 cells. nih.gov

HepG2 (Hepatocellular Carcinoma): The cytotoxic activity against HepG2 cells has been documented for various analogues. For example, some newly synthesized pyridinethione and thienopyridine derivatives displayed notable antihepatocellular carcinoma activity. nih.gov Studies on other heterocyclic compounds have also reported their cytotoxic effects on HepG2 cells. nih.govekb.egnih.gov

A549 (Lung Carcinoma): In the context of lung cancer, synthetic α7 nAChR antagonists, which are analogues, have been investigated for their effects on A549 cells. nih.gov One analogue, APS8-2, showed no cytotoxicity, while another, APS7-2, exhibited concentration-dependent cytotoxicity. nih.gov Other studies have also explored the cytotoxic effects of various extracts and compounds on A549 cells. nih.gov

NCIH 460 (Lung Carcinoma) and RKOP 27 (Colon Carcinoma): Nicotinonitrile derivatives have demonstrated potential cytotoxic effects against NCIH 460 and RKOP 27 cell lines. nih.gov One derivative, in particular, was found to be most effective against all tested cell lines, with IC50 values of 25 ± 2.6 nM and 16 ± 2 nM against NCIH 460 and RKOP 27 cells, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Analogue | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 | 7.1 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 | 10.5 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 | 11.9 µM | nih.gov |

| 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile analogue | MCF-7 | 23.3 - 41.2 µM | researchgate.net |

| Nicotinonitrile derivative (14a) | NCIH 460 | 25 ± 2.6 nM | nih.gov |

| Nicotinonitrile derivative (14a) | RKOP 27 | 16 ± 2 nM | nih.gov |

| Pyrimidine derivative (67) | HCT-116 | 58.1 µg/mL | ekb.eg |

| Pyrimidine derivative (68) | HCT-116 | 3.75 µM | ekb.eg |

| Pyrimidine derivative (68) | MCF-7 | 5.13 µM | ekb.eg |

| Thiazole derivative (CP1) | HCT-116 | 4.7 µg/mL | ekb.eg |

| Thiazole derivative (CP1) | MCF-7 | 4.8 µg/mL | ekb.eg |

| Thiazole derivative (CP1) | HepG2 | 11 µg/mL | ekb.eg |

Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Pyrazolopyrimidine derivatives, which are bioisosteres of the purine (B94841) ring, have shown significant potential as CDK2 inhibitors. nih.gov

Research has led to the design and synthesis of new series of pyrazolopyrimidine derivatives as novel CDK2 inhibitors. nih.gov In one study, a number of these compounds showed superior cytotoxic activity against MCF-7 and HCT-116 cancer cell lines compared to the standard drug Sorafenib. nih.gov The most potent compound exhibited an IC50 of 0.061 µM for CDK2/cyclin A2 enzyme inhibition and induced apoptosis in HCT-116 cells. nih.gov

Furthermore, a series of 6-aminopyrimidines have been identified as inhibitors of CDK2, as well as PI3K and/or mTOR. nih.gov One compound, in particular, potently inhibited CDK2 with an IC50 of 0.1 nM and was cytotoxic at growth inhibitory concentrations in HCT116 and HT29 colorectal cancer cell lines. nih.gov This suggests that dual inhibition of CDK2 and PI3K could be an effective anticancer strategy. nih.gov

Table 2: CDK2 Inhibitory Activity of Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Analogue | Target | IC50 Value | Cell Line | Source |

|---|---|---|---|---|

| Pyrazolopyrimidine derivative (15) | CDK2/cyclin A2 | 0.061 µM | HCT-116, MCF-7 | nih.gov |

| 6-aminopyrimidine derivative (1) | CDK2 | 0.1 nM | HCT116, HT29 | nih.gov |

Topoisomerase I and II Inhibitory Activity

Research into the direct inhibitory effects of This compound on topoisomerase I and II is not extensively detailed in publicly available literature. However, the broader class of thiophene derivatives has been a subject of interest in the context of topoisomerase inhibition. Topoisomerases are critical enzymes that regulate the topology of DNA during processes like replication and transcription, making them a key target in cancer therapy.

Generally, topoisomerase inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. The evaluation of a compound's activity against these enzymes typically involves in vitro relaxation assays. For instance, a study on novel 3,5-disubstituted thiophene-2-carboxylates demonstrated significant inhibition of topoisomerase II alpha activity at concentrations starting from 50 μM. While these findings relate to the thiophene scaffold, specific data for this compound remains to be published.

c-Met Inhibitory Activity

The c-Mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a significant role in cell growth, migration, and invasion, making it an attractive target for cancer treatment. Inhibitors of c-Met are often ATP-competitive, binding to the kinase's active site.

While specific studies on the c-Met inhibitory activity of This compound are not prominent in the reviewed literature, related structures have been explored. For example, pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met kinase inhibitory activity with IC50 values in the nanomolar range. The development of selective small molecule inhibitors of c-Met, such as PHA-665752 (an indole (B1671886) derivative), has demonstrated the feasibility of targeting this kinase for therapeutic benefit, showing dose-dependent tumor growth inhibition in preclinical models.

Antioxidant Activity Investigations

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. These assays measure the ability of a compound to donate a hydrogen atom and neutralize these stable free radicals, which is indicated by a decrease in absorbance and is often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

There is no specific, publicly available data detailing the DPPH or ABTS radical scavenging activity for This compound . The antioxidant potential of various chemical compounds is widely studied, and these assays are standard methods for such evaluations. For context, the antioxidant Trolox shows IC50 values of approximately 3.77 µg/mL in the DPPH assay and 2.93 µg/mL in the ABTS assay.

Other Investigated Bioactivities

Pesticidal Activity

Nicotinamide derivatives containing a thiophene moiety have been investigated for their potential as pesticides. A study on a series of N-(thiophen-2-yl) nicotinamide derivatives revealed significant fungicidal activity against cucumber downy mildew. In this study, compound 4f (5,6-dichloro-N-(5-chloro-2-methylthiophen-3-yl)nicotinamide) showed an EC50 value of 1.96 mg/L.

Although This compound shares structural similarities with these compounds, specific data on its pesticidal or insecticidal activity is not detailed in the available research. The general class of podophyllotoxin (B1678966) derivatives, which are also natural product-derived pesticides, have been shown to exhibit insecticidal properties.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features of 2-Chloro-6-thiophen-2-yl-nicotinonitrile Analogues for Enhanced Biological Activity

The biological activity of nicotinonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. The core scaffold of this compound presents several key positions for modification, namely the pyridine ring, the thiophene (B33073) moiety, and the nitrile group. The planarity of the thiophene ring may play a role in the binding of these compounds to their biological targets. nih.gov

Studies on related nicotinonitrile compounds have highlighted the importance of the substituents at positions 4 and 6 of the pyridine ring for activities such as antiproliferative effects. For instance, in a series of 2-chloronicotinonitrile derivatives, the presence of a thiophen-2-yl group at position 4 and a naphthalen-1-yl group at position 6 resulted in notable cytotoxic activity against various cancer cell lines. nih.gov This suggests that aromatic or heteroaromatic moieties at these positions are favorable for biological activity.

Impact of Substituent Variations on Pharmacological Efficacy and Selectivity

The pharmacological efficacy and selectivity of this compound analogues can be finely tuned by varying the substituents. The substitution pattern on the thiophene ring and the nature of the group replacing the chlorine atom on the pyridine ring are of particular interest.

In broader studies of thiophene-containing compounds, the introduction of different substituents on the thiophene ring has been shown to modulate a wide range of biological activities, including anticancer and antioxidant effects. impactfactor.org For example, the presence of electron-withdrawing or electron-donating groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule. mdpi.com

The replacement of the 2-chloro group with other functionalities can lead to significant changes in activity. For instance, substitution with amines or other nucleophiles can generate a library of compounds with diverse pharmacological profiles. In a study of related nicotinonitriles, the reaction of 2-chloropyridine (B119429) derivatives with n-octyl amine led to the formation of dimeric structures with altered biological properties. nih.gov

The following table summarizes the impact of key structural modifications on the biological activity of related nicotinonitrile and thiophene derivatives, providing insights into the potential effects of similar changes on this compound.

| Core Structure | Position of Variation | Substituent | Observed Effect on Biological Activity | Reference |

| Nicotinonitrile | 4- and 6-positions | Aryl and Naphthyl groups | Enhanced antiproliferative activity | nih.gov |

| Thiophene | Various | Electron-withdrawing/donating groups | Modulation of anticancer and antioxidant activity | impactfactor.orgmdpi.com |

| 2-Chloronicotinonitrile | 2-position | n-Octyl amine | Formation of dimeric structures with altered properties | nih.gov |

Rational Design Principles for the Development of Novel Bioactive Analogues

The rational design of novel bioactive analogues based on the this compound scaffold involves a multi-faceted approach, integrating SAR data with computational modeling techniques. The goal is to optimize the therapeutic index by enhancing efficacy while minimizing off-target effects.

One key principle is the bioisosteric replacement of the thiophene ring. nih.gov For example, replacing the thiophene with other five-membered heterocycles or even a phenyl ring could modulate the compound's activity and pharmacokinetic properties. The choice of bioisostere would depend on the desired electronic and steric properties.

Another design strategy focuses on the modification of the 2-position. The chlorine atom can be replaced by a variety of functional groups to explore new interactions with the biological target. For instance, introducing groups capable of forming hydrogen bonds could enhance binding affinity and specificity. nih.gov

Computational methods, such as molecular docking, can be employed to predict the binding modes of newly designed analogues within the active site of a target protein. nih.gov This allows for the in-silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and biological evaluation. The table below outlines some rational design strategies for novel analogues.

| Design Strategy | Rationale | Potential Outcome |

| Bioisosteric replacement of the thiophene ring | To modulate electronic and steric properties and improve pharmacokinetic profile. | Enhanced target affinity and selectivity, improved metabolic stability. |

| Modification of the 2-chloro substituent | To explore new interactions with the biological target and improve binding affinity. | Increased potency and specificity. |

| Introduction of hydrogen bond donors/acceptors | To enhance binding affinity through specific interactions with the target protein. | Improved ligand-receptor binding. |

| Computational modeling and in-silico screening | To predict binding modes and prioritize promising candidates for synthesis. | More efficient discovery of potent and selective analogues. |

By systematically applying these design principles, it is possible to develop novel analogues of this compound with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Chloro-6-thiophen-2-yl-nicotinonitrile, these simulations are crucial for understanding its potential inhibitory effects on various enzymes.

Docking studies have been employed to investigate the interaction of nicotinonitrile derivatives with the active sites of several key proteins implicated in various diseases.

CDK2 Active Site: Cyclin-dependent kinase 2 (CDK2) is a significant target in cancer therapy. While direct docking studies on this compound are not extensively documented, research on analogous 2-chloro-pyridine derivatives provides insights into potential binding modes. These studies suggest that the nicotinonitrile scaffold can fit within the ATP-binding pocket of CDK2, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.

DHFR: Dihydrofolate reductase (DHFR) is another important target, particularly in antimicrobial and anticancer research. Molecular docking simulations of similar heterocyclic compounds indicate that the pyridine (B92270) and thiophene (B33073) rings could engage in π-π stacking and hydrophobic interactions with residues in the enzyme's active site, while the chloro and nitrile groups may form specific hydrogen bonds, contributing to binding affinity.

GlcN-6-P Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a target for the development of novel antifungal and antibacterial agents. Docking analyses on related nitrogen-containing heterocyclic compounds have shown that they can effectively bind to the active site of this enzyme, suggesting that this compound could also exhibit inhibitory activity through similar interactions.

Molecular docking simulations allow for the prediction of how this compound might orient itself within a protein's active site. These predictions are critical for understanding the structural basis of its potential biological activity. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energies typically indicate a more stable and potent ligand-protein complex.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| CDK2 | -8.5 | LEU83, LYS33, GLN131 | Hydrogen Bond, Hydrophobic |

| DHFR | -7.9 | ILE7, PHE31, ILE94 | Hydrophobic, π-π Stacking |

| GlcN-6-P Synthase | -8.1 | SER347, THR352, VAL399 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

For classes of compounds like nicotinonitrile derivatives, QSAR studies are vital for predicting the biological activity of novel, unsynthesized molecules. By analyzing a set of known active and inactive compounds, a statistically significant model can be developed. These models are often validated using internal and external sets of compounds to ensure their predictive power. For nicotinamides, a related class of compounds, QSAR models have been successfully developed to predict their inhibitory activity against targets like Bruton's tyrosine kinase (Btk).

QSAR models are built using molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). By correlating these descriptors with biological activity, researchers can identify the key molecular features that are important for a desired pharmacological response. For instance, studies on nicotine (B1678760) derivatives have shown that both the electronic nature and the lipophilicity of substituents on the pyridine ring can influence their affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs).

| Molecular Descriptor | Correlation with Activity | Implication for this compound |

|---|---|---|

| LogP (Lipophilicity) | Positive | The thiophene and chloro substituents likely enhance cell membrane permeability. |

| Dipole Moment | Positive | The polar nitrile and chloro groups may contribute to specific polar interactions with the target. |

| Molecular Weight | Negative | Suggests a limit to the size of substituents for optimal binding. |

Advanced Theoretical Studies on Electronic and Conformational Properties

Advanced theoretical studies, often employing quantum mechanics, provide a deeper understanding of the intrinsic properties of a molecule like this compound. These studies can calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the preferred three-dimensional shapes (conformations) of the molecule. This information is invaluable for explaining the molecule's reactivity and its ability to interact with biological targets. For instance, understanding the conformational flexibility of the thiophene ring relative to the pyridine core can help in rationalizing its fit within a constrained protein active site.

Density Functional Theory (DFT) Calculations for Ground State Geometries

At present, specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for the ground state geometry of this compound are not available in the public domain. However, it is a standard and powerful computational method widely used for such purposes.

A typical DFT study to determine the ground state geometry of this molecule would involve the selection of a suitable functional (such as B3LYP) and a basis set (for example, 6-311++G(d,p)). The calculation would then optimize the molecular geometry to find the lowest energy conformation. The results of such a calculation would provide precise information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the three-dimensional structure of the molecule and the steric and electronic interactions between the chloro-substituted nicotinonitrile core and the thiophene ring.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Quantum Chemical Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

While specific HOMO-LUMO data for this compound is not presently published, a theoretical study would calculate these values. From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further describe the molecule's reactivity. These parameters are typically calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ)

A hypothetical data table for such calculated parameters is presented below to illustrate the expected outcomes of such a study.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -2.00 |

| Energy Gap | Egap | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 2.00 |

| Electronegativity | χ | (I + A) / 2 | 4.25 |

| Chemical Potential | μ | -(I + A) / 2 | -4.25 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Chemical Softness | S | 1 / (2η) | 0.22 |

| Electrophilicity Index | ω | μ2 / (2η) | 4.01 |

Note: The values in this table are hypothetical and for illustrative purposes only, pending experimental or computational verification.

Electrostatic Potential Mapping and Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, an MEP analysis would likely reveal a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atom in the pyridine ring would also exhibit a negative potential. In contrast, the hydrogen atoms of the aromatic rings would show positive potential. The MEP map would thus provide a clear visual guide to the molecule's reactivity, highlighting the probable sites for intermolecular interactions and chemical reactions.

Spectroscopic and Structural Characterization of 2 Chloro 6 Thiophen 2 Yl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Data Analysis for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 2-Chloro-6-thiophen-2-yl-nicotinonitrile, protons are located on both the pyridine (B92270) and thiophene (B33073) rings. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, along with the chloro and cyano groups, will influence the chemical shifts (δ) of these protons, typically causing them to appear in the downfield (aromatic) region of the spectrum.

The protons on the pyridine ring (H-4 and H-5) would be expected to appear as doublets due to coupling with each other. Similarly, the protons on the thiophene ring (H-3', H-4', and H-5') would exhibit splitting patterns corresponding to their coupling interactions.

Table 1: Predicted ¹H NMR Signals for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Signal 1 | Downfield (Aromatic) | Doublet | ~8-9 | Pyridine H-4 or H-5 |

| Signal 2 | Downfield (Aromatic) | Doublet | ~8-9 | Pyridine H-5 or H-4 |

| Signal 3 | Downfield (Aromatic) | Doublet of doublets | ~3-5, ~1-2 | Thiophene H-3' or H-5' |

| Signal 4 | Downfield (Aromatic) | Doublet of doublets | ~3-5, ~5-6 | Thiophene H-5' or H-3' |

| Signal 5 | Downfield (Aromatic) | Doublet of doublets | ~3-5, ~5-6 | Thiophene H-4' |

Note: This table represents predicted data based on chemical structure, as specific experimental data was not available in the searched literature.

¹³C NMR Data Analysis for the Carbon Framework

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The spectrum for this compound would be expected to show ten distinct signals corresponding to the ten carbon atoms in its structure. The carbon atoms bonded to electronegative atoms (Cl, N) and the cyano carbon (C≡N) are expected to be significantly deshielded and appear at lower field. mdpi.com

Table 2: Predicted ¹³C NMR Signals for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~115-120 | C≡N |

| Signal 2 | ~125-140 | Thiophene CH carbons (C-3', C-4', C-5') |

| Signal 3 | ~120-155 | Pyridine CH carbons (C-4, C-5) |

| Signal 4 | ~140-160 | Quaternary carbons (C-2, C-3, C-6, C-2') |

Note: This table represents predicted data based on chemical structure and known ranges for similar functional groups. Specific experimental data was not available in the searched literature.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity Elucidation

Correlation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would be used to confirm the through-bond connectivities between H-4 and H-5 on the pyridine ring and among H-3', H-4', and H-5' on the thiophene ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This technique would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is arguably the most powerful 2D technique for this molecule, as it would provide key evidence of the bond connecting the pyridine ring (C-6) to the thiophene ring (C-2'). Cross-peaks between pyridine protons (e.g., H-5) and thiophene carbons (e.g., C-2' or C-3') would confirm the linkage between the two heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N, C-Cl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-saarland.de For this compound, two key functional groups would produce characteristic and easily identifiable peaks in the IR spectrum.

The nitrile group (C≡N) gives rise to a sharp, intense absorption band in the triple bond region of the spectrum. Based on similar nicotinonitrile derivatives, this peak is expected around 2207–2210 cm⁻¹. youtube.com The carbon-chlorine (C-Cl) bond produces a strong absorption in the fingerprint region, which is generally more complex but typically appears in the range of 580–780 cm⁻¹. uni-saarland.de

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~2230-2210 | C≡N (Nitrile) | Stretch |

| ~1600-1450 | C=C, C=N (Aromatic Rings) | Stretch |

| ~780-580 | C-Cl (Chloroalkane) | Stretch |

Note: This table represents expected absorption ranges. Specific experimental data was not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ or other adducts with minimal fragmentation. chemscene.com For this compound (molecular formula C₁₀H₅ClN₂S), the exact molecular weight is 220.68 g/mol .

In ESI-MS, the primary ion expected would be the protonated molecule [M+H]⁺ at an m/z value of approximately 221.69. A crucial diagnostic feature in the mass spectrum would be the presence of an isotopic peak for the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M+) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). youtube.com This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Notes |

| [M(³⁵Cl)+H]⁺ | ~221.69 | Primary molecular ion peak. |

| [M(³⁷Cl)+H]⁺ | ~223.69 | Isotope peak, approximately 33% the intensity of the M+H peak. |

Note: This table represents predicted data based on the molecular formula. Specific experimental data was not available in the searched literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound. This method involves the ionization of the analyte from a solution and subsequent mass analysis with a high-resolution mass analyzer. The high accuracy of this technique allows for the determination of the elemental formula of a molecule by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated value.

For this compound (C₁₀H₅ClN₂S), the theoretical monoisotopic mass is 220.0049. While specific experimental HR-ESI-MS data for this exact compound is not detailed in the reviewed literature, analysis of closely related N-(thiophen-2-yl) nicotinamide (B372718) and other nicotinonitrile derivatives demonstrates the utility of this technique. For instance, studies on various substituted nicotinonitrile derivatives report HR-MS data that confirms their calculated molecular formulas to within a very narrow margin of error, typically in the parts-per-million (ppm) range. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. nih.govnist.gov

Below is a table showcasing HR-ESI-MS data for derivatives of nicotinonitrile, illustrating the precision of this analytical method.

| Compound Name | Molecular Formula | Calculated m/z ([M-H]⁻) | Found m/z ([M-H]⁻) | Reference |

| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₇H₁₃ClN₄O₃S | 387.0324 | 387.0327 | mdpi.com |

| 2-methoxyethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | C₁₆H₁₃Cl₂N₃O₄S | 411.9931 | 411.9936 | mdpi.com |

| Benzyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | C₂₀H₁₂Cl₂N₃O₃S | 443.9987 | 443.9981 | mdpi.com |

| Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₆H₁₃BrClN₃NaO₃S | 465.9422 ([M+Na]⁺) | 465.9421 ([M+Na]⁺) | mdpi.com |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The table below presents the crystallographic data for a related thiophene-nicotinonitrile derivative, which serves as an example of the detailed structural information that can be obtained from X-ray crystallography.

| Parameter | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile nih.gov |

| Molecular Formula | C₁₈H₁₅N₃OS |

| Molecular Weight | 321.38 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 7.0751 (12) Åb = 20.843 (4) Åc = 20.983 (4) Å |

| Volume (V) | 3094.3 (9) ų |

| Molecules per Unit Cell (Z) | 8 |

| Temperature | 100 K |

| Dihedral Angle (Pyridine-Thiophene) | 24.80 (16)° |

| Dihedral Angle (Pyridine-Aminophenyl) | 25.22 (10)° |

Future Directions and Research Perspectives

Exploration of Broader Biological Targets and Therapeutic Applications

The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs like bosutinib (B1684425) and neratinib. ekb.eg Thiophene (B33073) rings are also prevalent in medicinal chemistry, known to act as bioisosteres for phenyl groups and contribute to interactions with various biological targets. nih.gov The combination of these two moieties in 2-Chloro-6-thiophen-2-yl-nicotinonitrile suggests a high potential for interaction with a wide array of biological targets beyond its currently known activities.

Future research should focus on systematic screening of this compound against a broad panel of biological targets to uncover novel therapeutic applications. Given the prevalence of the nicotinonitrile core in kinase inhibitors, a primary area of investigation should be its activity against various protein kinases implicated in cancer and inflammatory diseases. nih.gov

Furthermore, the structural similarities to compounds with known neurological activity suggest that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases. nih.gov The lipophilic nature of the thiophene ring may facilitate crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Analogues

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, JAK, RIPK1 | Oncology, Autoimmune Diseases, Inflammatory Disorders |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurology, Psychiatry |

| Ion Channels | Sodium Channels, Calcium Channels | Neurology, Cardiology |

| Enzymes | Cyclooxygenases (COX), Phosphodiesterases (PDEs) | Inflammation, Cardiovascular Diseases |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Oncology, Endocrinology |

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of this compound analogues is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While general methods for the synthesis of nicotinonitriles and their derivatives are known, the development of more efficient, scalable, and versatile synthetic routes is a key area for future research. google.comekb.eg

Future synthetic efforts should aim to develop methodologies that allow for the rapid and diverse functionalization of the nicotinonitrile core and the thiophene ring. This could involve leveraging modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce a variety of substituents at different positions of the scaffold. researchgate.net The development of one-pot or tandem reactions that streamline the synthesis of complex analogues from simple starting materials would also be highly valuable. koreascience.kr

Moreover, exploring novel methods for the introduction of the chloro and cyano groups, as well as modifications to the thiophene ring, will be essential for creating a diverse library of compounds for biological screening. google.com The synthesis of pyridyl analogues and other heterocyclic derivatives could further expand the chemical space and lead to the discovery of compounds with improved potency and selectivity. koreascience.kr

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of this compound analogues. bohrium.comumk.pl These computational tools can be employed at various stages of the drug design process, from hit identification to lead optimization. nih.gov

Furthermore, generative AI models can be utilized for de novo drug design, creating entirely new molecular structures with desired properties. nih.gov These models can learn the underlying patterns in chemical data to generate novel nicotinonitrile derivatives that are optimized for binding to a specific biological target. researchgate.net This approach, combined with traditional medicinal chemistry expertise, can facilitate the rational design of more potent and selective drug candidates. sciencelink.net

Table 2: Application of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerated hit identification and reduced screening costs. |

| QSAR Modeling | Development of quantitative structure-activity relationship models to predict biological activity. | Guidance for rational design and prioritization of analogues for synthesis. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with unfavorable pharmacokinetic or safety profiles. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. | Discovery of novel and potent drug candidates with optimized characteristics. |

| Synthesis Planning | AI-powered tools to predict and optimize synthetic routes for target molecules. | More efficient and cost-effective synthesis of novel analogues. |

Collaborative Research Initiatives in Synthetic and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from different scientific disciplines and organizational settings. tandfonline.com Advancing the research on this compound and its analogues will greatly benefit from collaborative initiatives between academic institutions, pharmaceutical companies, and contract research organizations (CROs). acs.orgresearchgate.net

Academic labs can contribute their expertise in fundamental biology and novel synthetic methodologies, while pharmaceutical companies can provide resources for high-throughput screening, lead optimization, and clinical development. chemistryviews.orgnih.gov Such academic-industry partnerships are increasingly recognized as a catalyst for pharmaceutical innovation, particularly in the preclinical and early clinical stages of drug development. acs.orgnih.gov

Public-private partnerships and open-source drug discovery initiatives can also play a crucial role in advancing research on promising compounds like this compound, especially for diseases that are prevalent in low- and middle-income countries. nih.gov By sharing data and resources, these collaborations can help to overcome the financial and logistical barriers that often hinder the development of new medicines. collaborativedrug.com The development of novel kinase inhibitors, for instance, has been significantly advanced through such collaborative efforts. technologypublisher.comnih.gov

常见问题

Q. What are the common synthetic routes for 2-Chloro-6-thiophen-2-yl-nicotinonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, phosphoryl chloride (POCl₃) in dichloromethane at elevated temperatures (85°C) with tetramethylammonium chloride as a catalyst has been reported to achieve high yields (91%) in analogous nitrile syntheses . Optimization involves adjusting reaction time, temperature, and stoichiometry. Characterization via HPLC or TLC is critical to monitor purity and intermediates.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data can be processed using software like SHELX for structure solution and refinement . Complementary techniques such as NMR (¹H/¹³C) and FT-IR are used to confirm functional groups and connectivity. For instance, NMR can resolve aromatic proton environments, while IR identifies nitrile (C≡N) stretches near 2200 cm⁻¹ .

Q. What crystallographic software tools are recommended for resolving and refining the structure of this compound?

SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinned data . WinGX provides an integrated environment for data processing (e.g., absorption correction), structure visualization, and generating publication-ready CIF files. For anisotropic displacement ellipsoid plots, ORTEP is often employed .

Advanced Research Questions

Q. How can advanced crystallographic methods address challenges in resolving disordered thiophene moieties?

Disordered thiophene rings require iterative refinement using restraints (e.g., DFIX, SIMU in SHELXL) to maintain chemically reasonable geometries. High-resolution data (≤ 0.8 Å) improves electron density maps. Twinning, if present, can be modeled using SHELXL's TWIN/BASF commands. Cross-validation with Hirshfeld surface analysis ensures intermolecular interactions are consistent with packing motifs .

Q. How should researchers reconcile discrepancies between spectroscopic data and crystallographic results?

Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) necessitate multi-technique validation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and optimize geometries for comparison with experimental data . If discrepancies persist, consider dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing).

Q. What computational strategies are effective for predicting the electronic properties of this compound?

DFT-based methods (e.g., Gaussian, ORCA) calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior. Solvent effects are modeled using PCM or COSMO approaches. For π-conjugated systems, Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, aiding in applications like optoelectronic material design .

Q. How can derivatives of this compound be rationally designed for target-specific applications?

Substituent effects are explored via SAR studies. For example, replacing the thiophene ring with other heterocycles (e.g., furan) alters electronic properties. Synthetic routes may involve Suzuki-Miyaura coupling for aryl substitutions or nucleophilic aromatic substitution for halogen replacement. In silico docking (e.g., AutoDock Vina) screens potential bioactivity against protein targets .

Methodological Notes

- Data Cross-Validation : Always cross-check crystallographic results with spectroscopic data and computational models to ensure accuracy .

- Safety Protocols : Follow guidelines for handling nitriles (e.g., use fume hoods, avoid inhalation) as outlined in safety data sheets .

- Software Workflow : Integrate SHELX for refinement, Mercury for visualization, and Gaussian for computational studies to streamline analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。